tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate
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Overview
Description
tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C10H15NO3 It is known for its unique structure, which includes a tert-butyl group, a methyl group, and a 4-oxobut-2-yn-1-yl group attached to a carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(4-oxobut-2-yn-1-yl)amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable adducts with key functional groups on the target molecules[4][4].
Comparison with Similar Compounds
tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate structure but lacking the 4-oxobut-2-yn-1-yl group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Another derivative with an oxiranylmethyl group instead of the 4-oxobut-2-yn-1-yl group.
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate: A compound with a 4-oxooxan-2-yl group, showcasing different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2751610-42-9 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-oxobut-2-ynyl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h8H,7H2,1-4H3 |
InChI Key |
MSZFVIKWKKQAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#CC=O |
Purity |
95 |
Origin of Product |
United States |
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